8-[2-(2,4-Dichlorophenoxy)ethoxy]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione -

8-[2-(2,4-Dichlorophenoxy)ethoxy]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Catalog Number: EVT-4238310
CAS Number:
Molecular Formula: C22H19Cl2FN4O4
Molecular Weight: 493.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: This compound exhibits strong prophylactic antiarrhythmic activity, with an LD50/ED50 ratio of 54.9. It also shows weak affinity for α1- (Ki = 0.225-1.400 μM) and α2-adrenoreceptors (Ki = 0.152-4.299 μM) [].
  • Relevance: This compound shares the core theophylline structure with 8-[2-(2,4-dichlorophenoxy)ethoxy]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The presence of a 7-substituted propyl chain with a piperazine ring is a key structural similarity, though the specific substituents on the piperazine and the lack of an 8-position substituent differentiate it from the target compound [].

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethyl-8-(2-morpholin-4-yl-ethylamino)-3,7-dihydro-1H-purine-2,6-dione dihydrochloride

  • Compound Description: This compound, designated as "15" in the study, demonstrates strong prophylactic antiarrhythmic activity comparable to the previous compound, with an LD50/ED50 ratio of 55.0. It also displays weak affinity for α1- and α2-adrenoreceptors [].
  • Relevance: This compound is structurally similar to both the target compound and the previous compound. It retains the core theophylline structure, the 7-substituted propyl chain with a piperazine ring, and introduces an 8-(2-morpholin-4-yl-ethylamino) substituent. The presence of both 7- and 8-position modifications makes it a closer analogue to 8-[2-(2,4-dichlorophenoxy)ethoxy]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione than the previous compound [].

8-Amino-7-(4-morpholinobutyl)theophylline

  • Compound Description: This compound, formally named 8-amino-1,3-dimethyl-7-(4-morpholinobutyl)-3,7-dihydro-1H-purine-2,6-dione, is structurally characterized by its typical theophylline geometry and a gauche-trans-gauche-gauche-gauche conformation in the 7-position aminoalkyl side chain [].
  • Relevance: While sharing the core theophylline structure with 8-[2-(2,4-dichlorophenoxy)ethoxy]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, this compound differs in its substituents. Notably, it features a 7-(4-morpholinobutyl) group and an 8-amino group, contrasting with the target compound's specific 7-(4-fluorobenzyl) and 8-[2-(2,4-dichlorophenoxy)ethoxy] substituents [].

8-Amino-7-(2-hydroxy-3-morpholinopropyl)theophylline

  • Compound Description: This compound, formally 8-amino-7-(2-hydroxy-3-morpholinopropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, exhibits a planar purine fused-ring system and a chair conformation in the morpholine ring. Notably, it demonstrates structural stabilization through a network of intermolecular hydrogen bonds [].

7-[3-Dibenzylamino)-2-hydroxypropyl]-8-(furfurylamino)theophylline

  • Compound Description: This compound, with the formal name 7-[3-(dibenzylamino)-2-hydroxypropyl]-8-(furfurylamino)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione, is structurally defined by its planar theophylline moiety. The conformation of its 7-aminohydroxyalkyl substituent is influenced by an intramolecular hydrogen bond, contributing to its structural stability [].

Caffeine

  • Compound Description: Caffeine (1,3,7-trimethylxanthine) is a natural methylxanthine known for its stimulant properties. Research indicates that caffeine, at doses comparable to human consumption, can attenuate the loss of striatal dopamine and dopamine transporter binding sites induced by the neurotoxin MPTP [].
  • Relevance: Caffeine serves as a basic structural analogue to 8-[2-(2,4-dichlorophenoxy)ethoxy]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Both compounds belong to the xanthine class, with caffeine being 1,3,7-trimethylxanthine and the target compound being a 1,3-dimethylxanthine derivative with more complex substituents at the 7- and 8-positions [].

(E)-1,3-Diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002)

  • Compound Description: KW-6002 is a selective antagonist of the adenosine A2A receptor. It has shown promise in preclinical studies for Parkinson’s disease by mimicking the neuroprotective effects of caffeine [].
  • Relevance: Though not a direct structural analogue, KW-6002 shares the core xanthine structure with 8-[2-(2,4-dichlorophenoxy)ethoxy]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. The research highlights its activity as an adenosine A2A receptor antagonist, a mechanism potentially relevant to the target compound's biological activity as well. Further investigation into the target compound's interaction with adenosine receptors could be valuable [].

Properties

Product Name

8-[2-(2,4-Dichlorophenoxy)ethoxy]-7-[(4-fluorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

IUPAC Name

8-[2-(2,4-dichlorophenoxy)ethoxy]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

Molecular Formula

C22H19Cl2FN4O4

Molecular Weight

493.3 g/mol

InChI

InChI=1S/C22H19Cl2FN4O4/c1-27-19-18(20(30)28(2)22(27)31)29(12-13-3-6-15(25)7-4-13)21(26-19)33-10-9-32-17-8-5-14(23)11-16(17)24/h3-8,11H,9-10,12H2,1-2H3

InChI Key

QGUAOYCFCICBBP-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OCCOC3=C(C=C(C=C3)Cl)Cl)CC4=CC=C(C=C4)F

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OCCOC3=C(C=C(C=C3)Cl)Cl)CC4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.